7-phenylthieno[2,3-d]pyridazin-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8N2OS |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
7-phenyl-5H-thieno[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-6-7-16-11(9)10(13-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
OWCISWSZPCIMOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2SC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Phenylthieno 2,3 D Pyridazin 4 5h One and Structural Analogues
Direct Synthetic Routes to 7-Phenylthieno[2,3-d]pyridazin-4(5H)-one
Cyclocondensation Approaches Involving Hydrazone Intermediates
The formation of the pyridazinone ring in thieno[2,3-d]pyridazin-4(5H)-one systems often proceeds through the cyclocondensation of a suitably functionalized thiophene (B33073) precursor with a hydrazine (B178648) derivative. This reaction typically involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final bicyclic heterocycle. For instance, the reaction of a thiophene derivative bearing a carbonyl group and an adjacent ester or carboxylic acid group with hydrazine hydrate (B1144303) can lead to the formation of a hydrazone. Subsequent heating of this intermediate can then induce cyclization to form the pyridazinone ring.
While direct evidence for the isolation of a stable hydrazone intermediate in the synthesis of this compound is not extensively detailed in the provided literature, the reaction mechanism strongly implies its transient formation. The reaction of 2-benzoyl-3-thiophenecarboxylic acid with hydrazine hydrate, as described in the following section, is a prime example where a hydrazone is formed in situ prior to the final ring closure.
Specific Routes via Benzoyl Thiophene Carboxylic Acid and Hydrazine Hydrate
A well-established and direct method for the synthesis of this compound involves the reaction of 2-benzoyl-3-thiophenecarboxylic acid with hydrazine hydrate. google.com This one-pot synthesis is efficient and proceeds by the condensation of hydrazine with the keto group to form a hydrazone, followed by an intramolecular cyclization with the adjacent carboxylic acid function to furnish the pyridazinone ring.
The general reaction scheme is as follows:
Scheme 1: Synthesis of this compound
The starting material, 2-benzoyl-3-thiophenecarboxylic acid, can be prepared by the oxidation of 2-benzoyl-3-thienaldehyde. The subsequent reaction with hydrazine hydrate typically occurs under reflux in a suitable solvent, such as ethanol, to afford 7-phenyl-5H-thieno(2,3-d)pyridazin-4-one. google.com This method has been utilized to prepare a variety of substituted derivatives by employing appropriately substituted benzoyl thiophene carboxylic acids.
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| 2-Benzoyl-3-thiophenecarboxylic acid | 7-Phenyl-5H-thieno(2,3-d)pyridazin-4-one | 60 | >260 |
| 2-(4-Chlorobenzoyl)-3-thiophenecarboxylic acid | 7-(4-Chlorophenyl)-5H-thieno(2,3-d)pyridazin-4-one | - | - |
| 2-(4-Methoxybenzoyl)-3-thiophenecarboxylic acid | 7-(4-Methoxyphenyl)-5H-thieno(2,3-d)pyridazin-4-one | - | - |
| 2-(3-Methylbenzoyl)-3-thiophenecarboxylic acid | 7-(3-Methylphenyl)-5H-thieno(2,3-d)pyridazin-4-one | 58 | 229-231 |
| 2-(3-Trifluoromethylbenzoyl)-3-thiophenecarboxylic acid | 7-(3-Trifluoromethylphenyl)-5H-thieno(2,3-d)pyridazin-4-one | 75 | 254-255 |
Data sourced from patent FR2478640A1 google.com
General Synthetic Strategies for Thieno[2,3-d]pyridazin-4(5H)-one Derivatives
Annulation Reactions for Thiophene Ring Formation
The construction of the thieno[2,3-d]pyridazin-4(5H)-one scaffold can also commence with the formation of the thiophene ring onto a pre-existing pyridazine (B1198779) or a precursor that will subsequently form the pyridazinone ring. Various annulation reactions are employed to construct the thiophene ring. researchgate.net
One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. This multicomponent reaction provides a versatile route to highly substituted 2-aminothiophenes, which can then be further elaborated to form the pyridazinone ring.
Another strategy involves the cyclization of appropriately substituted acyclic precursors. For example, a compound containing a thiol group and a suitable electrophilic center can undergo intramolecular cyclization to form the thiophene ring. Ring-opening/annulation reactions of certain heterocyclic systems can also provide a pathway to thiophene derivatives. nih.govrsc.org
Pyridazinone Ring Cyclization Methodologies
The formation of the pyridazinone ring is a critical step in the synthesis of thieno[2,3-d]pyridazin-4(5H)-one derivatives. A prevalent method involves the cyclization of ortho-functionalized thiophenes. For example, a 2-amino-3-carboxamido-thiophene can be cyclized to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one, a related heterocyclic system. ekb.eg A similar strategy can be envisioned for pyridazinone formation, where a 3-acyl-2-ester thiophene derivative reacts with hydrazine.
The intramolecular Dieckmann cyclization has been used to prepare 6-substituted 5-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylates, which highlights a potential route for constructing the pyridazinone ring. researchgate.net Additionally, the reaction of hydrazines with dicarbonyl compounds or their equivalents is a fundamental and widely used method for pyridazine and pyridazinone synthesis. nih.govmdpi.com For instance, the reaction of a 1,4-dicarbonyl compound with hydrazine will lead to the formation of a dihydropyridazine, which can be subsequently oxidized to the pyridazine.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thieno[2,3-d]pyridazin-4(5H)-one derivatives from simple starting materials in a single step. nih.gov A notable example is a four-component reaction involving a ketone, ethyl cyanoacetate, elemental sulfur (S8), and formamide (B127407) to produce thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the target pyridazinones. nih.gov This process combines a Knoevenagel condensation, a Gewald reaction, and a cyclization in one pot.
Adapting such MCR strategies for the synthesis of thieno[2,3-d]pyridazin-4(5H)-ones could involve the use of a hydrazine derivative in place of formamide. A hypothetical MCR could involve the reaction of a β-ketoester, a source of sulfur, and a hydrazine to directly construct the thieno[2,3-d]pyridazin-4(5H)-one core. These approaches are highly desirable as they often lead to higher efficiency and reduced waste compared to traditional multi-step syntheses.
Optimization of Synthetic Protocols
The optimization of synthetic routes to thieno[2,3-d]pyridazinones is essential for improving efficiency, reducing costs, and ensuring the desired chemical structures are obtained with high purity. Research in this area has focused on fine-tuning reaction parameters and developing methodologies that offer precise control over the molecular architecture.
The traditional synthesis of the thieno[2,3-d]pyridazinone core often involves a multi-step sequence, typically starting with the construction of a substituted 2-aminothiophene ring, followed by the annulation of the pyridazinone ring. A common initial step is the Gewald aminothiophene synthesis, which involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.org Subsequent cyclization with a hydrazine derivative forms the pyridazinone ring.
The choice of solvent and catalyst plays a pivotal role. In the synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives, which share a common thiophene precursor with thieno[2,3-d]pyridazinones, different reaction conditions have been explored. For example, the reaction of 2-aminothiophene intermediates with various reagents is often carried out under reflux in solvents like dimethylformamide (DMF) or ethanol, sometimes with the addition of a catalytic amount of acid or base to facilitate the reaction. nih.govekb.eg
The influence of substituents on the aromatic rings can also affect reaction times and yields. Studies on the synthesis of pyrido[2,3-d]pyridazine-2,8-diones, which are structurally analogous, have shown that electron-donating groups on a phenyl substituent can necessitate longer reaction times and may result in lower yields compared to electron-withdrawing groups. researchgate.net This highlights the need to tailor reaction conditions to the specific substrates being used.
The following interactive table summarizes how different reaction conditions can influence the yield of pyridazinone and thieno-fused heterocyclic syntheses, based on findings from various studies.
| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Conventional Heating (Reflux) | Potassium Hydroxide | Ethanol | ~78 | 3-4 hours | 65-74 | nih.gov |
| Microwave Irradiation | Sodium Cyanide / Ammonium Acetate | DMF | - | 3 minutes | 87-91 | nih.gov |
| One-Pot Synthesis | p-Toluenesulfonic acid | EtOH/MeCN (1:1) | Reflux | 24 hours | 50-71 | researchgate.net |
| Gewald Aminothiophene Synthesis | Morpholine | DMF | - | - | Good | nih.gov |
| Cyclocondensation with Hydrazine | - | EtOH/MeCN (1:1) | Reflux | 6-16 hours | 63-99 | researchgate.net |
For this compound, which is an achiral molecule, stereochemical control is not a factor in its direct synthesis. However, if chiral centers were introduced into the structure, enantioselective or diastereoselective methods would become necessary.
Regiochemical control, on the other hand, is of paramount importance. The substitution pattern on the final heterocyclic system is determined by the regioselectivity of the reactions used to construct the rings. The synthesis of thieno[2,3-b]pyridinones, for example, demonstrates the challenge of regiochemistry, where phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization can lead to three possible isomers. researchgate.netnih.gov Careful selection of starting materials and reaction pathways is required to isolate the desired regioisomer. researchgate.netnih.gov
The initial Gewald reaction is a key determinant of the final regiochemistry. The reaction condenses a ketone, an α-cyanoester, and sulfur. wikipedia.org The choice of the ketone (e.g., a phenyl-substituted ketone) and the cyano-containing reagent will dictate the placement of the phenyl group and other substituents on the resulting 2-aminothiophene ring. umich.eduresearchgate.net This thiophene derivative then serves as a scaffold, and the subsequent cyclization to form the pyridazinone ring must also be controlled to ensure the correct fusion and substituent placement.
For instance, in the synthesis of substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones, regiochemical outcomes of reactions like Vilsmeier-Haack formylation and nitration were critical. nih.gov Nitration following the installation of an aldehyde moiety was used to direct the nitro group to the desired position on the heterocyclic core. nih.gov Such strategies, which involve directing groups and a specific sequence of reactions, are fundamental to achieving regiochemical control in the synthesis of complex heterocyclic systems like this compound.
Green Chemistry Principles in Thieno[2,3-d]pyridazinone Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of pyridazinones and their analogues, several green methodologies have been successfully implemented. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and improving reaction efficiency.
One prominent green technique is the use of microwave irradiation. nih.govresearchgate.net Compared to conventional heating methods that often require long reaction times and large volumes of solvents, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields. nih.gov For example, the synthesis of certain chalcones, which are precursors to pyridazinones, showed a significant increase in yield (from 65-74% to 87-91%) and a drastic reduction in reaction time (from 3-4 hours to 4 minutes) when switching from conventional heating to microwave irradiation. nih.gov
Solvent-free reaction conditions, such as grinding reactants together in a mortar and pestle, represent another key green chemistry approach. nih.gov This technique, also known as mechanochemistry, eliminates the need for potentially toxic and volatile organic solvents, thereby reducing environmental pollution and simplifying product work-up. The grinding method has been shown to be highly efficient for certain steps in pyridazinone synthesis, offering high yields in a short amount of time. nih.gov
Furthermore, the use of water as a solvent ("on-water" synthesis) is a highly desirable green practice. An efficient, one-pot synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans has been developed in water, yielding excellent results. chemrxiv.org This method avoids tedious purification steps, and the reaction medium can be reused for multiple cycles with minimal loss of product, although with a gradual increase in reaction time. chemrxiv.org The application of such principles to the synthesis of thieno[2,3-d]pyridazinones holds significant promise for developing more sustainable and environmentally benign manufacturing processes.
The following table provides a comparative overview of conventional versus green synthetic methods for related heterocyclic compounds.
| Method | Key Principle | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Conventional Heating | Thermal energy transfer via conduction/convection | Well-established, simple setup | Synthesis of chalcones in refluxing ethanol | nih.gov |
| Microwave Irradiation | Direct heating of polar molecules by microwaves | Rapid reaction rates, higher yields, reduced side products | Synthesis of pyridinyl-pyridazinones | nih.gov |
| Grinding (Mechanochemistry) | Solvent-free reaction induced by mechanical force | Eliminates solvent waste, simple, energy-efficient | Synthesis of chalcones | nih.gov |
| One-Pot Synthesis | Multiple reaction steps in a single vessel | Time and resource efficient, reduced waste | Synthesis of thieno[2,3-b]indoles | numberanalytics.com |
| On-Water Synthesis | Using water as the reaction medium | Environmentally benign, safe, reusable medium | Synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans | chemrxiv.org |
Chemical Reactivity and Functionalization of the 7 Phenylthieno 2,3 D Pyridazin 4 5h One Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The electronic landscape of the 7-phenylthieno[2,3-d]pyridazin-4(5H)-one core is characterized by the electron-deficient pyridazinone ring fused to the electron-richer thiophene (B33073) ring. This dictates the preferred sites and conditions for substitution reactions.
The phenyl group at the C-7 position is susceptible to electrophilic aromatic substitution. However, the thieno[2,3-d]pyridazinone moiety acts as a deactivating, electron-withdrawing group due to the influence of the pyridazinone carbonyl and nitrogen atoms. Consequently, the phenyl ring is deactivated towards electrophiles compared to benzene.
Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, are expected to proceed under harsher conditions (e.g., stronger acids, higher temperatures). The electron-withdrawing effect of the heterocyclic core directs incoming electrophiles primarily to the meta-positions of the phenyl ring. The ortho and para positions are significantly deactivated due to the resonance-withdrawing effect of the scaffold.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Phenyl Ring
| Reaction Type | Reagents and Conditions | Major Product(s) |
|---|---|---|
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 7-(3-Nitrophenyl)thieno[2,3-d]pyridazin-4(5H)-one |
| Bromination | Br₂ / FeBr₃ | 7-(3-Bromophenyl)thieno[2,3-d]pyridazin-4(5H)-one |
This table is predictive and based on established principles of electrophilic aromatic substitution on deactivated rings.
The thiophene ring in the fused system is generally more electron-rich than the pyridazinone ring but is still influenced by its electron-withdrawing nature. In simple thiophenes, electrophilic substitution preferentially occurs at the α-position (C2 or C5). nih.gov In the thieno[2,3-d]pyridazine (B3120762) ring system, the thiophene is fused through its C3 and C4 positions. The available positions for substitution are C2 and C3 of the original thiophene, which correspond to positions 6 and 7 of the fused scaffold.
The pyridazinone ring contains a lactam functionality, with the nitrogen at position 5 (N-5) being the most reactive site for functionalization. This nitrogen atom bears a proton in the parent scaffold and can be readily deprotonated by a base to form an ambident nucleophile, which can then be alkylated or acylated.
N-Alkylation: This is a common and efficient method for introducing diverse substituents at the N-5 position. The reaction typically involves treating the this compound with an alkylating agent (e.g., alkyl halides, benzyl halides) in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. Common systems include potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or sodium hydride (NaH) in tetrahydrofuran (THF). clockss.orgorganic-chemistry.org While O-alkylation is a potential side reaction for pyridinones, N-alkylation is generally favored for pyridazinones, especially under thermodynamic control. sciforum.net
N-Acylation: Similar to alkylation, acylation at the N-5 position can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group, which can serve as a handle for further modifications or influence the compound's biological properties.
Table 2: Representative N-5 Functionalization Reactions on the Pyridazinone Scaffold
| Reaction Type | Reagent | Base / Solvent | Product |
|---|---|---|---|
| N-Methylation | Methyl iodide (CH₃I) | K₂CO₃ / DMF | 5-Methyl-7-phenylthieno[2,3-d]pyridazin-4(5H)-one |
| N-Benzylation | Benzyl bromide (BnBr) | NaH / THF | 5-Benzyl-7-phenylthieno[2,3-d]pyridazin-4(5H)-one |
Data in this table is based on typical reactions reported for analogous pyridazinone systems. acsgcipr.org
Transformations of the Carbonyl Moiety
The carbonyl group at C-4 is a key site for transformations that dramatically alter the scaffold's reactivity, converting the lactam into more versatile functional groups.
Chlorination: One of the most important transformations is the conversion of the C-4 carbonyl into a chloro group, forming 4-chloro-7-phenylthieno[2,3-d]pyridazine. This is typically achieved by heating with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or a tertiary amine base. indianchemicalsociety.comnih.gov The resulting 4-chloro derivative is a highly valuable intermediate, as the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrogen atoms of the pyridazine (B1198779) ring. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to afford diverse 4-substituted derivatives.
Thionation: The carbonyl oxygen can be replaced with a sulfur atom to yield the corresponding 7-phenylthieno[2,3-d]pyridazin-4(5H)-thione. This transformation is commonly carried out using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as toluene or xylene. orientjchem.orgnih.gov The resulting thiocarbonyl group can be used in subsequent reactions, such as S-alkylation.
Table 3: Key Transformations of the C-4 Carbonyl Group
| Transformation | Reagent(s) | Intermediate / Product | Subsequent Reactions |
|---|---|---|---|
| Chlorination | POCl₃ / PCl₅ | 4-Chloro-7-phenylthieno[2,3-d]pyridazine | Nucleophilic substitution with amines, alcohols, thiols |
Ring Opening and Rearrangement Reactions
The fused thieno[2,3-d]pyridazinone ring system is generally stable under typical reaction conditions. However, under forcing conditions or with specific reagents, ring opening or rearrangement can occur.
Ring Opening: The lactam bond (C4-N5) is the most likely site for cleavage under harsh hydrolytic conditions (strong acid or base at high temperatures). Treatment with potent nucleophiles like hydrazine (B178648) hydrate (B1144303) can also lead to the opening of the pyridazinone ring, potentially followed by recyclization to form different heterocyclic systems. For example, some pyridazinone derivatives have been shown to undergo ring-opening transformations when treated with binucleophiles like ethylenediamine. mdpi.com
Rearrangement Reactions: Although not widely reported for this specific scaffold, related pyridazinone derivatives have been observed to undergo ring-contraction to form pyrazolone derivatives under certain conditions. nih.gov Another possibility is the Smiles rearrangement if a suitable nucleophile and leaving group are present on the scaffold, though this is highly dependent on the substitution pattern. sciforum.net
Addition and Elimination Reactions of the Thieno[2,3-d]pyridazinone Scaffold
Due to the aromatic nature of the fused rings, addition and elimination reactions are less common than substitution reactions. However, the pyridazine portion of the molecule can potentially participate in cycloaddition reactions.
Cycloaddition Reactions: The electron-deficient pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions. quora.comorganic-chemistry.org This reaction would typically require a very electron-rich dienophile and high temperatures. The initial cycloadduct would likely be unstable, undergoing a retro-Diels-Alder reaction or eliminating a small molecule (like N₂) to form a new, more stable aromatic system. The aromaticity of the fused thiophene ring, however, may render the thienopyridazinone scaffold less reactive in such cycloadditions compared to simple pyridazines.
Elimination reactions are not a characteristic feature of this aromatic scaffold unless the ring is first partially reduced or functionalized with a suitable leaving group.
Structure Activity Relationship Sar Studies of 7 Phenylthieno 2,3 D Pyridazin 4 5h One Analogues
Identification of Key Structural Features for Molecular Recognition
The biological activity of 7-phenylthieno[2,3-d]pyridazin-4(5H)-one analogues is contingent upon specific structural features that facilitate molecular recognition at the target binding site. SAR studies on related heterocyclic systems have highlighted several key elements crucial for interaction with biological targets such as enzymes and receptors.
A generally planar ring structure is often considered desirable for maximizing the biological effects of these types of compounds. nih.gov The fused thieno[2,3-d]pyridazine (B3120762) core provides a rigid, planar scaffold that correctly orients the key interacting groups. For instance, in studies of pyridazinone derivatives as phosphodiesterase 4 (PDE4) inhibitors, an increased planar character of the molecules was suggested to translate into a better interaction within the active site pockets of the enzyme, leading to a more pronounced inhibitory effect. researchgate.net
The key pharmacophoric features typically include:
The Phenyl Group at C7: This aromatic ring is often involved in crucial hydrophobic or π-π stacking interactions within the binding pocket of a target protein. Its orientation and electronic properties are critical determinants of affinity.
The Pyridazinone Ring: This portion of the heterocycle contains a lactam moiety (-C(=O)-NH-). The carbonyl oxygen can act as a hydrogen bond acceptor, while the adjacent NH group can serve as a hydrogen bond donor. These interactions are often fundamental for anchoring the molecule to the active site of a biological target.
The Thiophene (B33073) Sulfur Atom: The sulfur atom can participate in various non-covalent interactions, including van der Waals forces and potential interactions with specific amino acid residues in the target protein.
The N5-H of the Pyridazinone Ring: The proton on this nitrogen is a key hydrogen bond donor. Its presence and accessibility are often vital for high-affinity binding.
These features collectively create a pharmacophore model that guides the rational design of new, more potent analogues.
Systematic Exploration of Substituent Effects on the Phenyl Ring
The phenyl ring at the 7-position of the thieno[2,3-d]pyridazinone core is a prime location for chemical modification to probe the steric and electronic requirements of the target's binding site. Systematic substitution on this ring can significantly alter a compound's biological activity. Both the nature of the substituent (electron-donating or electron-withdrawing) and its position (ortho, meta, or para) play a critical role. rsc.org
Studies on related heterocyclic systems have shown that:
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro (-NO₂), or trifluoromethyl (-CF₃) groups can enhance activity by participating in specific interactions like halogen bonding or by altering the electronic distribution of the phenyl ring, which can affect π-stacking interactions. For example, the introduction of a chlorine atom to a related pyrido[3,4-d]pyridazinone structure was investigated for its effect on anticancer and anti-inflammatory activity. nih.gov
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also influence activity. Their effect can be twofold: they can provide additional hydrophobic interactions and alter the electron density of the aromatic ring. In some kinase inhibitor series, the presence of such groups has been shown to be beneficial for potency.
Steric Effects: The size and position of the substituent are critical. Bulky groups at the ortho position can cause a conformational twist in the phenyl ring relative to the heterocyclic core, which may either be beneficial or detrimental to binding, depending on the topology of the target's active site. rsc.org
The following table summarizes hypothetical substituent effects on the phenyl ring based on general findings in related heterocyclic compounds.
| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Potential Impact on Activity |
|---|---|---|---|
| -Cl | para | Electron-withdrawing, Halogen bonding | May increase potency through specific interactions. nih.gov |
| -OCH₃ | para | Electron-donating | Can enhance activity via hydrogen bonding or hydrophobic interactions. |
| -CH₃ | meta | Electron-donating, Weakly | Can improve binding through favorable hydrophobic contacts. |
| -NO₂ | para | Strongly electron-withdrawing | May form specific hydrogen bonds and alter ring electronics significantly. |
| -CF₃ | meta | Strongly electron-withdrawing | Can enhance binding affinity through hydrophobic interactions and by modulating pKa. nih.gov |
Impact of Modifications to the Thieno[2,3-d]pyridazinone Heterocyclic System
Key modifications include:
Alterations to the Pyridazinone Ring: Saturation of the pyridazinone ring to form a dihydropyridazinone can significantly change the molecule's planarity and conformational flexibility. Such changes have been explored in the development of PDE4 inhibitors, with dihydropyridazinone analogues showing promising activity. nih.gov
Isomeric Scaffolds: The arrangement of the fused rings is critical. For example, thieno[3,2-d]pyrimidines or thieno[3,4-d]pyrimidines are isomers of the thieno[2,3-d]pyrimidine (B153573) system and present different geometries and orientations of key functional groups, which can lead to different biological profiles. ijacskros.com
Ring Expansion or Contraction: Replacing the six-membered pyridazinone ring with a five- or seven-membered ring would drastically alter the geometry and is a strategy used to explore novel chemical space. For instance, tricyclic pyridazinones have been synthesized and evaluated for various activities. nih.gov
Substitution on the Heterocycle: Introducing substituents on the thiophene ring or at the N5 position of the pyridazinone ring can also modulate activity. Alkylation at the N5 position, for example, removes a hydrogen bond donor but can introduce new interactions or improve pharmacokinetic properties.
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound analogues, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the thieno[2,3-d]pyridazinone core.
Computational studies, such as those using Density Functional Theory (DFT), combined with experimental techniques like 2D NMR spectroscopy, can elucidate the preferred low-energy conformations of these molecules. mdpi.com The degree of planarity is often correlated with biological activity. For example, in a series of pyridazinone derivatives designed as PDE4 inhibitors, it was noted that the increased planar character of pyridazinone-4-indole derivatives resulted in better interaction with the enzyme's active site and a more pronounced inhibitory effect compared to their less planar dihydropyridazinone counterparts. researchgate.net
A rigid, planar conformation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. However, in some cases, a degree of flexibility is required for the molecule to adopt the optimal geometry for binding, an "induced fit." Therefore, understanding the conformational preferences and the energy barriers to rotation around the bond connecting the phenyl ring to the heterocyclic core is essential for rational drug design.
Bioisosteric Replacements within the this compound Structure
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties by substituting one chemical group with another that has similar physicochemical properties. The thieno[2,3-d]pyrimidine scaffold itself is considered a bioisostere of purine. nih.gov
Several bioisosteric replacements can be envisioned for the this compound structure:
Phenyl Ring Bioisosteres: The phenyl group at C7 can be replaced by other aromatic or heteroaromatic rings such as pyridine (B92270), thiophene, furan (B31954), or pyrazole. This modification can introduce new hydrogen bonding capabilities (e.g., the nitrogen in a pyridine ring) or alter the electronic and steric profile, potentially leading to improved or different biological activities. For instance, replacing a phenyl with a thiophene ring is a common bioisosteric switch. nih.gov
Thiophene Ring Bioisosteres: The thiophene ring can be replaced with other five-membered heterocycles like furan or pyrrole. This changes the heteroatom from sulfur to oxygen or nitrogen, which alters the ring's electronic properties and hydrogen bonding potential.
Pyridazinone Ring Bioisosteres: The pyridazinone moiety can be replaced with other heterocyclic systems. A common strategy involves replacing the pyridazinone with a pyrimidinone, leading to the thieno[2,3-d]pyrimidin-4-one scaffold, which has been extensively studied for various activities, including as kinase inhibitors. nih.govnih.gov Another example is the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group in other heterocyclic inhibitors. nih.gov
Carbonyl Group Bioisosteres: The carbonyl group (C=O) of the pyridazinone ring is a key hydrogen bond acceptor. It could be replaced with a thiocarbonyl (C=S) or a sulfone (SO₂) group to probe the importance of this interaction and potentially alter the compound's properties.
These bioisosteric modifications allow for a fine-tuning of the molecule's properties to optimize its interaction with the biological target.
Computational Chemistry and Molecular Modeling in Thieno 2,3 D Pyridazinone Research
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is instrumental in understanding how a ligand, such as a thieno[2,3-d]pyridazinone derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations have been employed to elucidate the binding modes of various heterocyclic compounds, including those with pyridazinone and thienopyrimidine cores, which are structurally related to 7-phenylthieno[2,3-d]pyridazin-4(5H)-one. These studies predict how the ligand fits into the active site of a target protein and estimate the binding affinity, often expressed as a docking score or binding energy. For instance, in studies involving pyridazinone derivatives, docking has been used to predict their binding to receptors like the inositol (B14025) 1,4,5-triphosphate receptor and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The predicted binding affinities from these simulations help in prioritizing compounds for synthesis and biological evaluation. researchgate.netamazonaws.com
The following table summarizes representative findings from docking studies on related heterocyclic compounds, illustrating the type of data generated.
| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Pyridazinone Derivative | COX-2 | -8.5 to -9.8 | Arg120, Tyr355, Ser530 | researchgate.net |
| Thieno[2,3-d]pyrimidine (B153573) | VEGFR-2 | -7.2 to -9.1 | Cys919, Asp1046, Glu885 | nih.gov |
| Pyridazinone Derivative | Bacterial Proteins | -6.5 to -8.2 | Amino acid residues in the active site | semanticscholar.org |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the application of molecular docking in this area of research.
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
In the absence of a known 3D structure of the target protein, pharmacophore models can be generated based on a set of known active ligands. This approach, known as ligand-based pharmacophore modeling, identifies the common chemical features shared by active molecules. For classes of compounds like pyridazinones, pharmacophore models have been developed that typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify novel molecules with the desired biological activity. nih.gov
When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be derived. This involves analyzing the key interaction points between the protein and a bound ligand. mdpi.com For instance, a pharmacophore model for a kinase inhibitor might include a hydrogen bond acceptor feature corresponding to the interaction with the kinase hinge region and a hydrophobic feature for the interaction with a hydrophobic pocket. This approach ensures that the identified hits from virtual screening have a higher probability of binding to the target in the desired manner.
The table below illustrates the common pharmacophoric features identified for related heterocyclic compounds.
| Compound Class | Key Pharmacophoric Features | Application | Reference |
| Pyridazin-3-one Derivatives | 2 Hydrogen Bond Acceptors, 1 Aromatic Ring | Vasodilatory Activity | nih.gov |
| N3-Phenylpyrazinones | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Hydrophobic Regions, 1 Aromatic Ring | CRF1 Receptor Antagonism | researchgate.net |
| General Kinase Inhibitors | Hydrogen Bond Acceptors/Donors, Hydrophobic Groups, Aromatic Rings | Kinase Inhibition | nih.gov |
Pharmacophore models are powerful tools for virtual screening to identify novel compounds from large chemical databases. mdpi.com The process involves using the pharmacophore model as a filter to retrieve molecules that match the defined chemical features and their spatial arrangement. This approach has been successfully used to discover new inhibitors for various targets. nih.gov The hits obtained from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to refine the selection before they are prioritized for chemical synthesis and biological testing. This integrated computational approach streamlines the drug discovery process, making it more efficient and cost-effective. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of compounds with their biological activities. For the thieno[2,3-d]pyridazinone scaffold, QSAR analyses have been instrumental in developing predictive models that guide the synthesis of new derivatives with enhanced potency and selectivity.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for thieno[2,3-d]pyridazinone analogues and related heterocyclic systems often involves the use of three-dimensional QSAR (3D-QSAR) methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models are constructed to predict the biological activity, typically expressed as pIC50 (-log IC50), based on the spatial arrangement of molecular properties.
For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share structural similarities with the thienopyridazinone core, robust 3D-QSAR models were established. nih.gov The CoMFA model, which evaluates steric and electrostatic fields, and the CoMSIA model, which considers additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, both demonstrated strong predictive capabilities. nih.govrsc.org The statistical validation of these models is crucial and is typically assessed using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred) for an external test set. nih.govrsc.org
In a study on fungicidal pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, CoMFA was successfully used to create 3D-QSAR models that gave a good correlation between the percent inhibition and the steric-electrostatic properties of the compounds. nih.govresearchgate.net Similarly, research on thieno[2,3-d]pyrimidin-4(3H)-one based inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) also utilized CoMFA to generate a predictive model to guide structural modifications. nih.govresearchgate.net These examples highlight a common and effective strategy for developing predictive models for compounds containing the pyridazinone or a bioisosteric core.
| Model | Scaffold Studied | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External Test Set) | Reference |
|---|---|---|---|---|---|
| CoMFA | Thieno[3,2-b]pyrrole-5-carboxamide | 0.783 | 0.944 | 0.851 | nih.govrsc.org |
| CoMSIA | Thieno[3,2-b]pyrrole-5-carboxamide | 0.728 | 0.982 | 0.814 | nih.govrsc.org |
| CoMFA | Pyridazinone-substituted thiadiazoles/oxadiazoles | N/A | Good Correlation Reported | N/A | nih.govresearchgate.net |
Descriptor Analysis and Feature Selection
A critical aspect of QSAR modeling is the analysis of molecular descriptors and the interpretation of the resulting models to extract meaningful structure-activity relationships. In 3D-QSAR studies, this is often visualized through contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity.
For CoMFA and CoMSIA models, the contributions of different fields (steric, electrostatic, hydrophobic, etc.) are analyzed to understand the key determinants of activity. nih.govrsc.org
Steric Contour Maps: These maps highlight regions where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow).
Electrostatic Contour Maps: These maps indicate areas where electropositive groups (blue contours) or electronegative groups (red contours) would enhance activity.
Hydrophobic, H-bond Donor, and H-bond Acceptor Maps (in CoMSIA): These provide further detail on the preferred physicochemical properties in specific regions of the molecule.
| Descriptor Field | Contribution (%) | Interpretation for Drug Design |
|---|---|---|
| Steric | 13.7% | Indicates regions where molecular bulk is critical for activity. |
| Electrostatic | 25.1% | Highlights areas sensitive to charge distribution and electrostatic interactions. |
| Hydrophobic | 29.2% | Shows where non-polar character is favored or disfavored. |
| H-Bond Donor | 18.2% | Identifies sites where hydrogen bond donating groups can improve binding. |
| H-Bond Acceptor | 13.8% | Points to locations where hydrogen bond accepting groups are beneficial. |
Advanced Computational Approaches
Beyond QSAR, more advanced computational methods are employed to gain deeper insights into the behavior of thieno[2,3-d]pyridazinone derivatives at an atomic level. These techniques include molecular dynamics simulations and quantum chemical calculations, which provide a dynamic and electronic perspective, respectively.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful tool for exploring the physical motion of atoms and molecules over time, offering a detailed view of conformational changes and ligand-protein binding events that are often inaccessible by experimental means alone. ekb.eg In the context of thieno[2,3-d]pyridazinone research, MD simulations are used to mimic the dynamic process of an inhibitor binding to its target enzyme, providing insights into the stability of the ligand-protein complex and identifying key interactions. nih.govresearchgate.net
A typical MD simulation protocol involves placing the ligand-protein complex, obtained from molecular docking, into a simulated aqueous environment. The system is then allowed to evolve over a period of nanoseconds. ekb.eg Analysis of the simulation trajectory can reveal:
Conformational Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored to assess the stability of the complex over the simulation time.
Binding Interactions: The persistence of hydrogen bonds and other key interactions between the ligand and active site residues is analyzed. For example, simulations of thieno[3,2-b]pyrrole-5-carboxamide inhibitors revealed that the residue Asn535 plays a crucial role in stabilizing the inhibitor within the binding site. nih.govrsc.org
Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a quantitative estimate of the binding affinity. ekb.eg
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Simulation Time | 50-100 ns | To allow for sufficient sampling of conformational space. |
| Ensemble | NPT (isobaric-isothermal) | Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions. |
| Temperature | 300 K | To simulate body temperature. |
| Pressure | 1 bar | To simulate atmospheric pressure. |
| Time Step | 2 fs | The interval between successive calculations of forces and positions. |
| Constraints | SHAKE algorithm | Used to constrain bonds involving hydrogen atoms, allowing for a larger time step. ekb.eg |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide fundamental information about the electronic structure of a molecule. These calculations are crucial for understanding a compound's intrinsic reactivity and physicochemical properties, which in turn influence its biological activity.
For heterocyclic systems like thieno[2,3-d]pyrimidines, which are structurally related to thieno[2,3-d]pyridazinones, quantum chemical methods are used to calculate a variety of molecular properties and reactivity descriptors. mdpi.com These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Global Reactivity Descriptors: From the HOMO and LUMO energies, other important parameters can be derived, such as ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's reactivity and can be correlated with its biomolecular interactions. mdpi.com
| Parameter | Formula | Calculated Value (eV) | Significance |
|---|---|---|---|
| EHOMO | - | -5.6777 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | -3.1147 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Ionization Potential (I) | -EHOMO | 5.6777 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 3.1147 | Energy released when an electron is added. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 2.5630 | Indicator of chemical reactivity and stability. |
| Hardness (η) | (I - A) / 2 | 1.2815 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / 2η | 7.5069 | Quantifies the ability of a molecule to accept electrons. |
*Data derived from calculations on N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide, a related scaffold. mdpi.com The formulas and values for η and ω in this table have been recalculated for consistency based on the provided source data (μ = (EHOMO+ELUMO)/2 = -4.3962 eV).
Investigations into Molecular and Cellular Mechanisms of Action for Thieno 2,3 D Pyridazinone Derivatives
Elucidation of Specific Biological Targets and Pathways
Research into the molecular interactions of thieno[2,3-d]pyridazinone derivatives and structurally related compounds has identified several key biological targets and signaling pathways. These findings provide a foundation for understanding their diverse pharmacological effects.
One area of investigation has focused on kinases, which are critical regulators of cell signaling. Certain thieno[2,3-b]pyridine (B153569) derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in numerous cellular processes such as cell survival, proliferation, and apoptosis. cu.edu.eg Overexpression of Pim kinases is associated with various cancers, making them a significant target for anticancer drug development. cu.edu.eg
Another identified target is the N-methyl-D-aspartate (NMDA) receptor. A thienopyridinone isomer, 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one, demonstrated inhibitory activity at the glycine (B1666218) binding site of the NMDA receptor. researchgate.net This receptor is a key player in glutamatergic neurotransmission in the central nervous system.
In the context of inflammation, related tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine (B153573) derivatives have been shown to affect key inflammatory pathways. These compounds suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, they inhibit the activation of nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to the inflammatory response. nih.gov
Other related tricyclic pyridazinone structures have been found to interact with different targets. For instance, activators of Pyruvate kinase muscle 2 (PKM2), an enzyme crucial in cancer metabolism, have been developed from a substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. nih.gov Additionally, a benzocinnolinone derivative, which shares the tricyclic pyridazinone core, has been identified as a promising inhibitor of STAT3, a signal transducer and activator of transcription involved in cell growth and apoptosis. nih.gov
Studies on Enzyme Inhibition, Activation, and Modulation
The modulation of enzyme activity is a primary mechanism through which many therapeutic agents exert their effects. Studies on thieno[2,3-d]pyridazinone derivatives and their bioisosteres have revealed both inhibitory and activating properties against various enzymes.
Enzyme Inhibition: Thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit Pim-1 kinase. cu.edu.eg This enzyme is a key target in oncology due to its role in promoting cell survival and proliferation. cu.edu.eg In one study, several compounds were tested, with two showing moderate inhibitory activity. The potency of enzyme inhibitors is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Pim-1 Inhibitory Activity (IC50) |
|---|---|
| 3c | 35.7 µM |
| 5b | 12.71 µM |
| 3d | >100 µM |
| 3g | >100 µM |
| 6d | >100 µM |
Data sourced from a study on 5-bromo-thieno[2,3-b]pyridines as pim-1 inhibitors. cu.edu.eg
Another related scaffold, the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, was found to be a potent inhibitor of macrophage migration inhibitory factor 2 (MIF2/d-dopachrome tautomerase). nih.gov This enzyme is implicated in cancer cell proliferation, and its inhibition represents a potential therapeutic strategy. nih.gov
Enzyme Activation: In contrast to inhibition, some derivatives have been shown to activate enzymes. Activators of Pyruvate kinase muscle 2 (PKM2) were developed from a substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. nih.gov PKM2 plays a pivotal role in the final step of glycolysis and is a key regulator of cell metabolism, particularly in cancer cells. nih.gov
Characterization of Receptor Binding and Signaling Pathway Modulation
Beyond direct enzyme modulation, thieno[2,3-d]pyridazinone derivatives can influence cellular function by binding to receptors and altering intracellular signaling cascades.
Receptor Binding: Research has demonstrated the interaction of thienopyridinone isomers with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor in the central nervous system. researchgate.net Specifically, 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one was identified as the most potent isomer, acting as an antagonist at the glycine binding site of the receptor. Its binding affinity was quantified with a Ki value of 16 µM against the binding of [3H]glycine to rat brain membranes. researchgate.net In another study, 1,2,3-triazolo[4,5-d]pyridazine derivatives, which are structurally related, showed binding affinity towards A1-adenosine receptors, with some compounds possessing high affinity in the nanomolar range (approximately 30-70 nM). nih.gov
Signaling Pathway Modulation: The anti-inflammatory properties of some related thieno[2,3-d]pyrimidine derivatives have been linked to their ability to modulate key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives were found to prevent the nuclear translocation of NF-κB p65 by inhibiting the degradation of IκBα. nih.gov NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes, including iNOS and COX-2. nih.gov
Furthermore, these compounds significantly inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs) in LPS-stimulated cells. nih.gov The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The inhibition of both the NF-κB and MAPK pathways represents a significant mechanism for the anti-inflammatory activity of these compounds. nih.gov
Analysis of Cellular Process Perturbations (e.g., cell cycle regulation, apoptosis induction, cellular differentiation)
The culmination of molecular interactions within a cell often results in significant perturbations of fundamental cellular processes. Investigations into thieno[2,3-d]pyridazinone derivatives and related heterocyclic compounds have demonstrated their capacity to induce cell cycle arrest and apoptosis, which are key hallmarks of anticancer agents.
Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Several studies have shown that pyridazinone-based compounds can trigger this process. A pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis in lung cancer cells by disrupting the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov Treatment with this compound led to a significant downregulation of Bcl-2 expression and a simultaneous upregulation of Bax, p53, and the effector caspase-3, ultimately steering the cells toward the intrinsic mitochondria-dependent apoptotic pathway. nih.gov Similarly, certain 3(2H)-pyridazinone derivatives were shown to induce apoptosis in gastric adenocarcinoma cells, an effect correlated with an increase in Bax expression and the release of hydrogen peroxide, indicating the induction of oxidative stress. unich.it
Cell Cycle Regulation: The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs function by interrupting this cycle, thereby preventing cancer cell proliferation. A thieno[2,3-d] cu.edu.egnih.govnih.govtriazolo[1,5-a]pyrimidine derivative was observed to arrest the cell cycle of MCF-7 breast cancer cells at the G2/M phase. researchgate.net A similar effect was noted with a pyrazolo[3,4-d]pyridazine derivative, which induced both Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov This arrest prevents the cells from entering mitosis, ultimately inhibiting their division and growth.
| Compound Class | Cell Line | Observed Cellular Effect | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine derivative | A549 (Lung Cancer) | Induces Sub G1 and G2/M cell cycle arrest; disrupts Bcl-2/Bax balance to induce apoptosis. | nih.gov |
| Thieno[2,3-d] cu.edu.egnih.govnih.govtriazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast Cancer) | Arrests cell cycle at the G2/M phase; induces late-stage apoptosis and necrosis. | researchgate.net |
| 3(2H)-Pyridazinone derivative | AGS (Gastric Cancer) | Induces apoptosis via oxidative stress and increased Bax expression. | unich.it |
| Thieno[2,3-c]pyridazine derivatives | Various Cancer Cell Lines | Showed broad-spectrum growth inhibition. | researchgate.net |
These findings collectively highlight that thieno[2,3-d]pyridazinone derivatives and their analogues can exert significant antiproliferative effects by directly influencing core cellular machinery, leading to cell cycle arrest and programmed cell death.
Future Research Directions and Translational Perspectives for Thieno 2,3 D Pyridazin 4 5h One Chemistry
Development of Novel and Efficient Synthetic Methodologies
The continued exploration of the therapeutic potential of 7-phenylthieno[2,3-d]pyridazin-4(5H)-one and its analogs necessitates the development of more efficient, cost-effective, and environmentally benign synthetic strategies. While classical synthetic routes have been established, future research will likely focus on the adoption of modern synthetic technologies to streamline the production of thieno[2,3-d]pyridazinone libraries.
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in medicinal chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve reaction purity. The application of microwave irradiation to the key cyclization and condensation steps in the synthesis of the thieno[2,3-d]pyridazinone core could offer significant advantages over conventional heating methods. For instance, microwave-assisted synthesis has been successfully employed for the rapid and efficient production of various heterocyclic compounds, including thiazole and thiadiazole derivatives.
Flow Chemistry: Continuous flow synthesis offers several benefits over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. The implementation of flow chemistry for the synthesis of this compound could enable the on-demand production of the compound and its derivatives, facilitating rapid lead optimization. This technology is particularly well-suited for multi-step syntheses, allowing for the integration of reaction, separation, and purification steps into a single, continuous process. The synthesis of various heterocycles, including indoles, has been successfully demonstrated using flow chemistry approaches.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity, and greener chemistry. |
| Flow Chemistry | Enhanced safety, better reaction control, scalability, and potential for automation. |
Integration of Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and design. For the this compound scaffold, these computational tools can accelerate the identification of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Predictive Modeling of ADMET Properties: A significant challenge in drug development is the high attrition rate of drug candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Machine learning models can be trained to predict these properties with a high degree of accuracy, allowing for the early-stage filtering of compounds with undesirable characteristics. By developing robust ML models for the thieno[2,3-d]pyridazinone scaffold, researchers can prioritize the synthesis of derivatives with a higher likelihood of success in clinical trials.
| AI/ML Application | Potential Impact on this compound Research |
| Generative Models | De novo design of novel analogs with optimized properties. |
| Predictive ADMET Modeling | Early identification of candidates with favorable drug-like properties, reducing late-stage failures. iapchem.orgnih.gov |
Exploration of Underexplored Biological Targets for the Thieno[2,3-d]pyridazinone Scaffold
While the thieno[2,3-d]pyridazinone scaffold is known to interact with a variety of biological targets, particularly protein kinases, a vast landscape of potential therapeutic targets remains underexplored. Future research should aim to identify and validate novel protein interactions for this versatile scaffold, opening up new avenues for therapeutic intervention.
Kinase Inhibitors: The thieno[2,3-d]pyrimidine (B153573) scaffold, a close analog of thieno[2,3-d]pyridazinone, has been extensively investigated for its kinase inhibitory activity. Derivatives have shown potent inhibition of various kinases involved in cancer progression, such as VEGFR-2, EGFR, and RIPK2. nih.govresearchgate.netnih.govnih.gov The this compound core could be further explored for its potential to inhibit other clinically relevant kinases implicated in oncology, inflammation, and neurodegenerative diseases.
Allosteric Modulators: Allosteric modulators offer a promising therapeutic strategy by binding to a site on a receptor that is distinct from the endogenous ligand binding site, leading to a modulation of the receptor's activity. Thieno[2,3-d]pyrimidine derivatives have been identified as negative allosteric modulators of the dopamine D2 receptor and positive allosteric modulators of the Mas-related G protein-coupled receptor X1 (MRGPRX1). nih.govnih.gov Investigating the potential of this compound and its analogs to act as allosteric modulators of various GPCRs and other protein targets could lead to the development of novel therapeutics with improved selectivity and safety profiles.
Emerging Therapeutic Areas: Beyond oncology, the thieno[2,3-d]pyridazinone scaffold holds promise for the treatment of other complex diseases. For instance, activators of the M2 isoform of pyruvate kinase (PKM2) based on a substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold have been described for their potential in cancer metabolism. nih.govnih.gov Furthermore, the structural similarity of the thienopyridazine core to molecules with activity in neurodegenerative diseases suggests that derivatives of this compound could be investigated for their potential to modulate targets involved in conditions such as Alzheimer's and Parkinson's disease. mdpi.com
| Potential Biological Target Class | Therapeutic Areas |
| Protein Kinases | Cancer, Inflammatory Disorders, Neurodegenerative Diseases |
| G-Protein Coupled Receptors (GPCRs) | Pain, Neurological Disorders |
| Metabolic Enzymes | Cancer, Metabolic Disorders |
Advancements in Multi-Target Ligand Design Based on the Core Structure
The complexity of many diseases, which often involve multiple pathological pathways, has spurred interest in the development of multi-target ligands. These molecules are designed to simultaneously modulate two or more biological targets, potentially offering enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The this compound scaffold is an excellent starting point for the design of such multi-target agents.
Dual Kinase Inhibitors: Several studies have reported the design of thieno[2,3-d]pyrimidine derivatives as dual inhibitors of key kinases involved in cancer angiogenesis and proliferation, such as c-Met/VEGFR-2 and EGFR/HER-2. By carefully modifying the substituents on the this compound core, it may be possible to develop potent and selective dual inhibitors targeting synergistic pathways in cancer.
Polypharmacology for Complex Diseases: The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. frontiersin.org The inherent versatility of the thieno[2,3-d]pyridazinone scaffold allows for the incorporation of different pharmacophoric features to engage with multiple targets. For example, by combining the core structure with moieties known to interact with targets in neuroinflammation and protein aggregation, novel multi-target ligands for Alzheimer's disease could be developed.
| Multi-Target Strategy | Potential Therapeutic Application |
| Dual Kinase Inhibition | Cancer Therapy |
| Polypharmacological Agents | Neurodegenerative Diseases, Cardiovascular Diseases |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-phenylthieno[2,3-d]pyridazin-4(5H)-one, and what reaction conditions are critical for high yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, a thiophene precursor (e.g., 2-amino-4-phenylthiophene-3-carbonitrile) can be refluxed with formic acid for 16–18 hours to induce cyclization, yielding the pyridazinone core. Key parameters include:
- Reagent purity : Use anhydrous solvents to avoid side reactions.
- Temperature control : Maintain reflux conditions (100–110°C) for complete cyclization.
- Workup : Precipitation with cold water followed by hexane washing ensures purity (85% yield reported) .
- Optimization Tip : Adjust stoichiometry of formic acid to precursor (1:1 molar ratio) to minimize byproducts.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and carbonyl group presence.
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).
- Melting point analysis : Compare observed values (e.g., 205–208°C) with literature to assess purity .
- X-ray crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .
Q. What strategies mitigate solubility challenges during purification of this compound?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by gradual addition of antisolvents (water/ethanol) to precipitate the compound.
- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7 ratio) to separate hydrophobic impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in derivatives of this compound?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at the thiophene moiety.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity.
- Computational modeling : Pre-screen substituent effects using DFT calculations to predict regioselectivity trends .
Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays :
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).
- Structure-activity relationship (SAR) : Introduce substituents at the phenyl or pyridazinone positions and correlate with bioactivity data .
Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., protein active sites) to prioritize derivatives for synthesis.
- Reaction pathway modeling : Use software like Gaussian or ORCA to calculate transition states and identify kinetically favorable pathways .
Q. How should researchers address contradictory data in spectral analysis or bioactivity results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
